molecular formula C18H14N2O2S2 B2637290 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797246-55-9

3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2637290
CAS RN: 1797246-55-9
M. Wt: 354.44
InChI Key: ZHHKLJQIXVFYJU-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (CONH2), and two thiophene rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Compounds containing thiophene rings are often used in the synthesis of various biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of amines with alkyl cyanoacetates to yield cyanoacetamide derivatives . This is a common method for synthesizing compounds with similar structures .

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene-containing compounds exhibit anti-inflammatory activity. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been investigated as an anti-inflammatory agent .

Antimicrobial Effects

Several thiophene derivatives demonstrate antimicrobial properties. Compound 12, derived from the same family, exhibits inhibitory effects against various organisms, including Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .

Potential 5-Lipoxygenase (5-LOX) Inhibition

The compound 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide has shown high binding energy, suggesting its potential as a 5-LOX inhibitor. Further structural optimization and in-depth studies are warranted to explore its efficacy .

Impact on Tumor Cells

Morphological and nuclear changes in MCF-7 tumor cells have been observed after treatment with chemical compounds related to this thiophene derivative. These findings warrant further investigation for potential therapeutic applications .

Drug Development Prospects

Thiophene derivatives, including the compound , have attracted interest as lead molecules for drug development. Their wide range of biological and physiological functions, such as anti-psychotic, anti-arrhythmic, and anti-cancer effects, make them promising candidates for pharmacological research .

Commercially Available Drugs

Interestingly, several commercially available drugs already contain the thiophene nucleus. Examples include Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .

properties

IUPAC Name

3-cyano-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c19-9-12-2-1-3-13(8-12)18(22)20-10-15-4-5-16(24-15)17(21)14-6-7-23-11-14/h1-8,11,17,21H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHKLJQIXVFYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

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